molecular formula C8H8ClNO B14850485 1-(4-Chloro-5-methylpyridin-3-YL)ethanone

1-(4-Chloro-5-methylpyridin-3-YL)ethanone

Cat. No.: B14850485
M. Wt: 169.61 g/mol
InChI Key: DMCOCONYSGXBAA-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8ClNO It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-5-methylpyridin-3-YL)ethanone typically involves the chlorination of 5-methylpyridin-3-yl ethanone. The reaction is carried out under controlled conditions to ensure the selective chlorination at the desired position. Common reagents used in this synthesis include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but with optimized reaction conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-5-methylpyridin-3-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-5-methylpyridin-3-YL)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(2-Chloro-5-methylpyridin-3-YL)ethanone
  • 1-(6-Chloro-5-methylpyridin-3-YL)ethanone
  • 1-(2-Chloro-5-fluoropyridin-3-YL)ethanone

Comparison: 1-(4-Chloro-5-methylpyridin-3-YL)ethanone is unique due to the specific position of the chlorine and methyl groups on the pyridine ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its similar compounds.

Properties

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(4-chloro-5-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-3-10-4-7(6(2)11)8(5)9/h3-4H,1-2H3

InChI Key

DMCOCONYSGXBAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1Cl)C(=O)C

Origin of Product

United States

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